molecular formula C12H10N4 B14548194 5,10-Ethanopyridazino[3,4-b]quinoxaline CAS No. 62150-26-9

5,10-Ethanopyridazino[3,4-b]quinoxaline

Cat. No.: B14548194
CAS No.: 62150-26-9
M. Wt: 210.23 g/mol
InChI Key: HGLVRBJRKBTIEW-UHFFFAOYSA-N
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Description

5,10-Ethanopyridazino[3,4-b]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes fused benzene and pyrazine rings, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Ethanopyridazino[3,4-b]quinoxaline typically involves the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions. One common method is the acid-catalyzed intramolecular cyclization of aryl-substituted 5-([1,1′-biphenyl]-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazines . This reaction can be carried out in the presence of organic solvents, high temperatures, and strong catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred approach due to its cost-effectiveness and reduced toxicity . This method involves the use of sustainable catalysts and reaction conditions that are environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 5,10-Ethanopyridazino[3,4-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the heterocyclic ring, which can act as nucleophilic or electrophilic sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 5,10-Ethanopyridazino[3,4-b]quinoxaline involves its interaction with molecular targets and pathways within biological systems. The compound can cause DNA damage, leading to its antibacterial and anticancer activities . It also produces reactive oxygen species (ROS) and acts as a bioreductive agent, contributing to its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5,10-Ethanopyridazino[3,4-b]quinoxaline stands out due to its unique combination of biological activities and chemical reactivity

Properties

CAS No.

62150-26-9

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

1,3,4,8-tetrazatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9,11,13-hexaene

InChI

InChI=1S/C12H10N4/c1-2-4-10-9(3-1)15-7-8-16(10)12-11(15)5-6-13-14-12/h1-6H,7-8H2

InChI Key

HGLVRBJRKBTIEW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N1C4=C2N=NC=C4

Origin of Product

United States

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